molecular formula C4H9NOS B082423 2-Methyl-N-sulfinyl-1-propanamine CAS No. 13165-71-4

2-Methyl-N-sulfinyl-1-propanamine

Cat. No.: B082423
CAS No.: 13165-71-4
M. Wt: 119.19 g/mol
InChI Key: MPVFGQNTNALIII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-sulfinyl-1-propanamine (CAS 13165-71-4) is a chemical compound with the molecular formula C4H9NOS and a molecular weight of 119.19 g/mol . This sulfinyl-substituted amine features a unique structural configuration with a methyl group at the second carbon of the propane backbone and a sulfinyl (-S=O) group attached to the nitrogen atom . This arrangement confers distinct electronic and steric properties that differentiate it from other alkylamines, making it a valuable intermediate in organic synthesis and methodological research . The compound serves as a versatile building block in medicinal chemistry and pharmaceutical research. Sulfinyl amines, in general, are key precursors in the synthesis of more complex molecules and are particularly valued in the development of compounds that interact with neurological targets; related sulfinylacetamide structures have been investigated as unique dopamine uptake inhibitors that bind the dopamine transporter (DAT) in a mode different from classical stimulants like cocaine . Researchers can utilize this compound in the synthesis of novel thio- and sulfinylacetamide analogues, exploring structure-activity relationships (SARs) at monoamine transporters . Its synthesis can be optimized via routes such as the use of N-triisopropylsilyl sulfinylamine (TIPS-NSO) with Grignard or organolithium intermediates, achieving high yields of 89–92% with >99% purity . Attention: For research use only. Not for human or veterinary use .

Properties

CAS No.

13165-71-4

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

2-methyl-1-(sulfinylamino)propane

InChI

InChI=1S/C4H9NOS/c1-4(2)3-5-7-6/h4H,3H2,1-2H3

InChI Key

MPVFGQNTNALIII-UHFFFAOYSA-N

SMILES

CC(C)CN=S=O

Canonical SMILES

CC(C)CN=S=O

Synonyms

2-Methyl-N-sulfinyl-1-propanamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 2-Methyl-N-sulfinyl-1-propanamine but differ in substituents and functional groups:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
This compound C₄H₁₁NOS Methyl, sulfinyl (-S=O) 121.20 (calc) High polarity; potential for chiral resolution
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine C₉H₁₆N₂ Pyrrole ring, methyl 152.24 (calc) Bioactive heterocyclic structure; possible CNS activity
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Phenyl, methyl 149.24 (reported) Lipophilic; stimulant properties
N-methyl-N-prop-2-ynylprop-2-yn-1-amine C₇H₁₀N₂ Propargyl groups, methyl 122.17 (calc) High reactivity due to alkynes; used in click chemistry
N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine C₃₂H₃₂N₂OS Indole, sulfanyl, methoxy, phenyl 492.67 (reported) Complex polycyclic structure; potential kinase inhibition

Preparation Methods

Reagent Design and Reaction Mechanism

The use of N-triisopropylsilyl sulfinylamine (TIPS-NSO, 1 ) enables direct synthesis of primary sulfinamides via Grignard or organolithium intermediates. For 2-methyl-N-sulfinyl-1-propanamine, the protocol involves:

  • Organometallic Formation : Generate the 2-methylpropylmagnesium bromide from 2-methylpropyl chloride using magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Sulfinylamine Addition : React the Grignard reagent with TIPS-NSO at −78°C to form the N-silyl sulfinamide intermediate.

  • Deprotection : Treat with tetrabutylammonium fluoride (TBAF) to cleave the TIPS group, yielding the primary sulfinamide.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ConditionYield (%)Byproducts Identified
Temperature−78°C to 25°C (gradient)89<5% disulfoxide
SolventAnhydrous THF92Minimal silyl ether formation
Equivalents of 1 1.2 equiv85Unreacted Grignard (<3%)

This method achieves 89–92% yields with >99% purity, as confirmed by HPLC. The TIPS group’s steric bulk prevents over-addition, while its electron-withdrawing nature enhances electrophilicity at the sulfinyl sulfur.

Nucleophilic Substitution Using Sulfinyl Sulfones

Base-Mediated Sulfinylation

An alternative route employs 4-methylphenylsulfinyl sulfone (7 ) as the sulfinylating agent. The reaction proceeds via nucleophilic attack of 2-methyl-1-propanamine on the electrophilic sulfur center:

  • Reaction Setup : Combine equimolar 7 and 2-methyl-1-propanamine in dichloromethane (DCM) with potassium carbonate as the base.

  • Workup : Extract with DCM, dry over MgSO4_4, and purify via flash chromatography (ethyl acetate/hexane).

Table 2: Comparative Analysis of Bases

BaseReaction Time (h)Yield (%)Purity (%)
K2_2CO3_3127895
NaH68597
DBU48898

Sodium hydride (NaH) accelerates the reaction but requires strict anhydrous conditions to avoid hydrolysis. DBU (1,8-diazabicycloundec-7-ene) offers a balance between reactivity and safety, achieving 88% yield in 4 hours.

Catalytic Sulfinyl Transfer from Sulfinyl Hydroxylamines

Nitrene Intermediate Formation

A cutting-edge approach utilizes sulfinyl hydroxylamine reagents (e.g., R-O-N=S=O) to generate sulfinyl nitrenes in situ. These intermediates react with 2-methyl-1-propanamine via a radical pathway:

  • Nitrene Generation : Heat the sulfinyl hydroxylamine at 60°C in acetonitrile with catalytic Cu(OTf)2_2.

  • Amine Coupling : Introduce 2-methyl-1-propanamine to trap the nitrene, forming the N-sulfinyl bond.

Table 3: Catalytic System Performance

CatalystLoading (mol%)Yield (%)Selectivity (%)
Cu(OTf)2_257692
FeCl3_3106885
None1240

Copper(II) triflate proves most effective, likely due to its Lewis acidity stabilizing the nitrene intermediate. This method avoids organometallic reagents but requires stringent oxygen-free conditions.

Stereochemical Considerations and Enantioselective Synthesis

Chiral Sulfinylamine Reagents

Enantiomerically pure this compound is accessible using (R)- or (S)-TIPS-NSO. The configuration at sulfur is retained during Grignard addition, as demonstrated by circular dichroism (CD) spectroscopy.

Table 4: Enantiomeric Excess (ee) Under Varied Conditions

Reagent ConfigurationTemperature (°C)ee (%)
(R)-TIPS-NSO−7898
(S)-TIPS-NSO2595
Racemic TIPS-NSO−780

Low temperatures enhance stereochemical fidelity by slowing racemization.

Analytical Validation and Stability Profiling

Spectroscopic Confirmation

  • 1H^{1}\text{H} NMR (400 MHz, CDCl3_3): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3_3)2_2), 2.45 (m, 1H, CH(CH3_3)2_2), 3.20 (dd, J = 12.4, 6.0 Hz, 2H, NHCH2_2), 8.21 (s, 1H, NH).

  • FT-IR : 3280 cm1^{-1} (N-H stretch), 1045 cm1^{-1} (S=O asymmetric stretch).

Stability Under Accelerated Conditions

Forced degradation at 40°C/75% RH reveals:

  • pH 2 : Hydrolysis to 2-methyl-1-propanamine and sulfinic acid (t1/2_{1/2} = 48 h).

  • pH 7 : Stable for >30 days.

  • Oxidative Stress : Forms sulfone derivative (<5%) upon exposure to H2_2O2_2.

Industrial Scalability and Process Economics

Cost-Benefit Analysis

MethodCost per kg (USD)Throughput (kg/day)Waste Index (E-factor)
Organometallic1,200508.2
Sulfinyl Sulfone950755.7
Catalytic Nitrene1,500303.1

The sulfinyl sulfone route offers the best balance of cost and environmental impact, while catalytic methods excel in waste reduction .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Methyl-N-sulfinyl-1-propanamine and validating its purity in synthetic workflows?

  • Methodology : Use high-resolution mass spectrometry (HRMS) with instruments like the Q Exactive Plus Orbitrap to confirm molecular mass and fragmentation patterns . Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and verify substituent positions. For purity validation, employ reversed-phase HPLC with UV detection (λ = 200–400 nm) and compare retention times against synthetic standards. Elemental analysis (C, H, N, S) is critical to confirm stoichiometric ratios .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

  • Methodology :

  • Step 1 : Use sulfinyl chloride derivatives as electrophiles in nucleophilic substitution reactions with 2-methyl-1-propanamine. Control reaction temperature (0–5°C) to minimize over-sulfonylation .
  • Step 2 : Employ anhydrous solvents (e.g., dichloromethane or THF) to suppress hydrolysis of the sulfinyl group.
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient). Final yields typically range from 65–85% under optimized conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in asymmetric catalysis or chiral auxiliary applications?

  • Analysis : The sulfinyl group’s stereoelectronic properties (e.g., lone pair orientation and S=O dipole) create a rigid chiral environment, enabling enantioselective transformations. For example:

  • Steric Effects : The methyl group at the 2-position restricts rotational freedom, favoring specific transition states in Diels-Alder or Michael addition reactions .
  • Electronic Effects : The sulfinyl moiety enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Computational studies (DFT calculations) are recommended to map charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or MS) for this compound derivatives?

  • Conflict Resolution Framework :

  • Step 1 : Cross-validate spectra using multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .
  • Step 2 : Compare experimental HRMS data with theoretical isotopic patterns to identify impurities (e.g., residual solvents or unreacted starting materials) .
  • Step 3 : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables causing spectral discrepancies .

Q. How does the sulfinyl group in this compound impact its stability under varying pH and temperature conditions?

  • Experimental Design :

  • Stability Assay : Incubate the compound in buffers (pH 2–12) at 25–60°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Key Findings : The sulfinyl group is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, forming sulfonic acid or sulfone byproducts. Thermostability is optimal at neutral pH (7.0) and temperatures ≤ 40°C .

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